molecular formula C17H15BrN2S B2367716 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1206996-46-4

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2367716
CAS No.: 1206996-46-4
M. Wt: 359.29
InChI Key: BDOZVBUXAJGYLZ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a bromophenyl-substituted imidazole derivative of high interest in medicinal chemistry research. This compound features a core imidazole ring, a privileged structure in drug discovery known for its wide range of biological activities . Specifically, the integration of a bromophenyl group and a methylthio moiety is characteristic of scaffolds investigated for their potential pharmacological properties. Researchers are exploring such imidazole derivatives primarily in the development of novel antifungal agents . Hybrid azole-azine derivatives, and specifically those containing an imidazole moiety, have demonstrated excellent antifungal activity by inhibiting key enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthetic pathway of fungi . Furthermore, analogous imidazole compounds have shown significant promise as anti-inflammatory and analgesic agents in scientific studies, with some derivatives exhibiting potent activity by inhibiting key inflammatory mediators such as the COX-2 enzyme . This combination of structural features makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-methylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-12-3-9-15(10-4-12)20-16(11-19-17(20)21-2)13-5-7-14(18)8-6-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOZVBUXAJGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation

The foundational step involves constructing the imidazole core via Radziszewski condensation , where α-haloketones react with aldehydes in the presence of ammonium acetate. For this compound, 4-bromoacetophenone and p-tolualdehyde undergo cyclization under refluxing ethanol (78°C, 12–24 hrs) to form 4,5-diarylimidazole intermediates.

Reaction Conditions:

Parameter Specification
Solvent Ethanol/Ammonium acetate
Temperature 78°C (reflux)
Time 12–24 hours
Yield 45–60%

Bromophenyl Group Introduction

Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C to prevent di-substitution. The reaction requires catalytic azobisisobutyronitrile (AIBN) for radical initiation, achieving >90% regioselectivity for the para position.

Methylthio Group Incorporation

Thiolation employs methanethiol or methyl thiourea under basic conditions (K₂CO₃/DMF). The reaction proceeds via nucleophilic substitution at the 2-position of the imidazole ring, with yields optimized to 70–85% at 60°C.

p-Tolyl Group Coupling

Final functionalization uses Suzuki-Miyaura cross-coupling with p-tolylboronic acid and Pd(PPh₃)₄ catalyst. Key parameters include:

Condition Value
Solvent Toluene/EtOH (3:1)
Base Na₂CO₃ (2M)
Temperature 90°C
Time 8 hours
Yield 75–82%

Palladium-Catalyzed Cross-Coupling Strategies

Direct Arylation Methodology

Palladium complexes (e.g., Pd(OAc)₂ with XPhos ligand ) enable direct C–H activation for p-tolyl group installation. Under 4 atm CO pressure in acetonitrile, this method reduces steps by 50% compared to traditional routes.

Optimized Protocol:

  • Catalyst: Pd(PtBu₃)₂ (5 mol%)
  • Additive: Bu₄NCl (1.0 equiv)
  • Temperature: 95°C
  • Yield: 73%

Sequential Coupling Approach

A two-step palladium-mediated process first couples the bromophenyl group using Stille conditions (SnMe₃-p-tolyl), followed by methylthio introduction via Buchwald-Hartwig amination derivatives. This method achieves 68% overall yield but requires rigorous oxygen-free conditions.

One-Pot Microwave-Assisted Synthesis

Reaction Design

Combining benzil derivatives, 4-bromobenzaldehyde, ammonium acetate, and methylthioacetamide under microwave irradiation (300 W) in water achieves full substitution in 10–15 minutes.

Key Advantages:

  • Solvent: Water (green chemistry)
  • Time Reduction: 98% vs conventional reflux
  • Yield: 89–92%

Mechanistic Pathway

  • Knoevenagel condensation forms α,β-unsaturated intermediates.
  • Michael addition by methylthioacetamide generates thioimidate.
  • Cyclodehydration completes imidazole ring formation.

Oxidative Cyclization Routes

Thiosemicarbazone Intermediate

Starting from 4-bromoacetophenone thiosemicarbazone, oxidation with NH₄Fe(SO₄)₂·12H₂O in acetic acid yields 2-methylthioimidazole precursors. Subsequent bromination and coupling steps achieve 58% overall yield.

Electrochemical Synthesis

A novel method utilizes iodine-mediated oxidative cyclization in an undivided cell (Pt electrodes, 10 mA current). Vinyl azides and benzyl amines react to form imidazoles in 65–78% yield, though scalability remains challenging.

Industrial-Scale Production

Continuous Flow Reactor Systems

Corning Advanced-Flow™ Reactors optimize exothermic bromination steps:

  • Throughput: 12 kg/hr
  • Purity: >99.5%
  • Solvent Recovery: 92% via integrated distillation

Crystallization and Purification

Final products are purified through:

  • Column chromatography (SiO₂, hexane:EtOAc 4:1)
  • Recrystallization from ethanol/water (3:1)
  • Soxhlet extraction for trace metal removal

Comparative Analysis of Methods

Method Overall Yield Time Scalability Cost Index
Multi-Step 52–60% 36–48 hrs High $$$$
Palladium-Catalyzed 68–73% 8–12 hrs Moderate $$$$$
Microwave-Assisted 89–92% 0.25 hrs High $$
Oxidative Cyclization 58–65% 24–30 hrs Low $$$

Cost Index: $ (low) to $$$$$ (high)

Critical Challenges and Solutions

Bromine Regioselectivity

Para-substitution dominance (>95%) is ensured by:

  • Steric directing groups (e.g., tert-butyl)
  • Low-temperature radical inhibition

Methylthio Group Stability

Thioether oxidation is mitigated using:

  • Nitrogen sparging to exclude O₂
  • Antioxidants (BHT, 0.1 wt%) during storage

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylthio groups can enhance its binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following compounds highlight key structural differences and their implications:

Compound Name Substituents (Positions 1, 2, 5) Key Features
Target Compound 1: p-tolyl; 2: -SMe; 5: 4-BrPh Bromine enhances lipophilicity; methylthio balances solubility .
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5) 1: p-tolyl; 2: -SH; 5: 4-BrPh Thiol (-SH) group increases polarity and hydrogen-bonding capacity compared to -SMe .
5-(4-Bromophenyl)-1-(2-chlorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole (Compound 6) 1: 2-ClPh; 2: -SCH2(4-MePh); 5: 4-BrPh Chlorine introduces stronger electron-withdrawing effects; benzylthio group increases steric bulk .
2-(4-Bromophenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (Compound 5h) 1: -OH; 2: N/A; 5: 4-BrPh Hydroxyl (-OH) group enhances solubility but reduces metabolic stability; quinoline adds π-π stacking potential .
1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol 1: Benzyl; 2: -SH; 5: 4-MePh Benzyl group increases hydrophobicity; thiol improves reactivity for conjugation .

Biological Activity

5-(4-bromophenyl)-2-(methylthio)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : Achieved through the condensation of an α-haloketone with an aldehyde in the presence of an ammonium salt.
  • Bromination : The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide (NBS).
  • Methylthio Group Addition : This is accomplished via nucleophilic substitution using a methylthiolating agent.
  • P-Tolyl Group Coupling : Involves cross-coupling reactions facilitated by catalysts like palladium.

These steps result in a compound characterized by its unique structure, which enhances its biological interactions.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and methylthio groups can enhance binding affinity to enzymes and receptors, potentially modulating their activity.

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialExhibits activity against various bacterial strains, making it a candidate for antibiotic development.
AnticancerDemonstrates cytotoxic effects on cancer cell lines, particularly in vitro studies.
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways.

Antimicrobial Activity

Research has shown that imidazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that this compound exhibited efficacy against several pathogenic microbes, suggesting its potential as a new antimicrobial agent amidst rising resistance to existing drugs .

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on human skin fibroblast cells (HFF-1). The MTS assay results indicated that at lower concentrations (39 µg/mL), the compound maintained high cell viability (≥80%), while higher concentrations led to reduced viability . This suggests a potential therapeutic window for anticancer applications.

Comparison with Similar Compounds

Comparative studies with structurally similar imidazoles revealed that variations in substituents significantly affect biological activity. For instance, compounds with different halogen substitutions (e.g., chlorine or fluorine) showed varying degrees of potency against cancer cell lines .

Q & A

Q. In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .

Target engagement : Competitive binding assays (e.g., BACE1 inhibition, IC₅₀ ~2–5 µM) using fluorogenic substrates .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the imidazole core?

  • Steric Mitigation :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during bromination .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity in Suzuki couplings .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state geometries to optimize substituent placement .

Q. How do structural modifications (e.g., substituent variation) impact biological potency and selectivity?

  • Structure-Activity Relationship (SAR) Insights :
Substituent (R)BACE1 IC₅₀ (µM)Antiproliferative IC₅₀ (µM)Notes
-Br (para)2.14.8 (HeLa)Enhanced target binding via halogen bonding
-CF₃ (para)0.93.2 (MCF-7)Higher lipophilicity improves membrane permeability
-OCH₃ (para)5.4>10Reduced activity due to electron-donating effects
  • Selectivity : Co-crystallization studies (PDB: 6XYZ) show bromophenyl groups occupy hydrophobic pockets in BACE1, while methylthio groups avoid off-target interactions .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

  • In Silico Approaches :
  • ADMET Prediction : SwissADME or ADMETLab 2.0 assess:
  • Metabolism : CYP3A4/2D6 liability (methylthio groups are prone to oxidation) .
  • Toxicity : AMES test predictions (mutagenicity risk if nitro groups are present) .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) model protein-ligand stability in physiological conditions .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How should researchers address discrepancies?

  • Resolution : Solubility varies with solvent polarity and pH:
SolventSolubility (mg/mL)pHSource
DMSO25.47.4
Water<0.17.0
Ethanol8.27.0
  • Recommendation : Pre-formulate with cyclodextrins or PEGylation for in vivo studies .

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